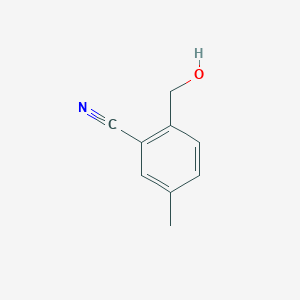

2-(Hydroxymethyl)-5-methylbenzonitrile

Description

2-(Hydroxymethyl)-5-methylbenzonitrile is a substituted benzonitrile derivative characterized by a hydroxymethyl (–CH2OH) group at the ortho position and a methyl (–CH3) group at the para position relative to the nitrile (–CN) functional group. Benzonitriles, in general, are valued for their versatility as intermediates in organic synthesis due to the electron-withdrawing nitrile group, which enhances reactivity in substitution and coupling reactions .

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-methylbenzonitrile |

InChI |

InChI=1S/C9H9NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,6H2,1H3 |

InChI Key |

BREROMQLDFVZEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (e.g., –CN, –Br) enhance thermal stability and intermolecular interactions, as seen in the planar hydrogen-bonded networks of 5-bromo-2-hydroxybenzonitrile .

- Hydroxymethyl groups (e.g., –CH2OH) increase polarity and solubility in polar solvents, which is critical for pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-5-methylbenzonitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of a pre-functionalized benzyl halide. For example, a hydroxylmethyl group can be introduced using a formylation reagent (e.g., paraformaldehyde) under acidic conditions, followed by nitrile group installation via cyanation with CuCN. Optimizing reaction efficiency involves controlling temperature (e.g., 80–100°C for formylation) and using catalysts like BF₃·Et₂O to enhance electrophilic substitution .

- Characterization : Post-synthesis, confirm structure using and NMR to verify the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups. HRMS (High-Resolution Mass Spectrometry) ensures molecular ion accuracy .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : NMR resolves aromatic protons (δ 7.2–7.8 ppm) and hydroxymethyl protons (δ 4.6–5.0 ppm). NMR identifies the nitrile carbon (δ 115–120 ppm) and aromatic carbons.

- IR : A sharp peak near 2240 cm confirms the nitrile group, while a broad O-H stretch (~3400 cm) indicates the hydroxymethyl group.

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant gloves (e.g., Silver Shield®) during prolonged exposure .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Install eyewash stations and safety showers nearby .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxymethyl and methyl substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The hydroxymethyl group at the ortho position creates steric hindrance, reducing accessibility for catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The electron-withdrawing nitrile group deactivates the aromatic ring, slowing electrophilic substitution. Introduce directing groups (e.g., boronic esters) to enhance regioselectivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : The compound hydrolyzes in strong acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acid derivatives. Stabilize with buffered solutions (pH 6–8) during storage .

- Thermal Stability : Decomposition occurs above 150°C, releasing HCN. Use differential scanning calorimetry (DSC) to determine safe handling thresholds .

Q. How can computational methods (e.g., DFT) predict reaction pathways for modifying this compound?

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to optimize reaction media .

- Transition State Analysis : Identify energy barriers for key steps (e.g., cyanation) to refine catalyst selection (e.g., Pd vs. Cu) .

Q. What are the challenges in achieving enantioselective synthesis of derivatives using this compound?

- Chiral Induction : The planar aromatic system lacks chiral centers. Strategies include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd catalysts to induce chirality during cross-coupling .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively modify one enantiomer .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from trace moisture affecting cyanation. Use molecular sieves to maintain anhydrous conditions .

- Spectroscopic Artifacts : Broad NMR peaks for -CH₂OH can mask impurities. Employ deuterated DMSO to sharpen signals and detect trace byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.